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Compound of Interest

Compound Name: 2-Bromo-7-iodo-9H-fluorene

Cat. No.: B180350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of 2-Bromo-7-iodo-9H-fluorene (CAS No: 123348-27-6). This di-

halogenated fluorene derivative is a valuable building block in organic synthesis, particularly for

the development of novel materials for organic electronics and as an intermediate for

pharmacologically active molecules.

Core Chemical Properties
2-Bromo-7-iodo-9H-fluorene is a polycyclic aromatic hydrocarbon characterized by a fluorene

backbone substituted with a bromine atom at the C2 position and an iodine atom at the C7

position. While extensive experimental data is not readily available in public databases, its

fundamental properties have been computed and are summarized below. Commercial

suppliers describe the compound as a white to pale yellow or brown crystalline powder.[1]
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Property Value Source

Molecular Formula C₁₃H₈BrI PubChem[2]

Molecular Weight 371.01 g/mol PubChem[2]

CAS Number 123348-27-6 PubChem[2]

InChI Key
GWUPMAMGLLLLHO-

UHFFFAOYSA-N
PubChem[2]

Canonical SMILES
C1C2=C(C=C(C=C2)Br)C3=C

1C=C(C=C3)I
PubChem[2]

Appearance
White to Orange to Green

powder to crystal
CymitQuimica[3]

Purity 95.0% - 98%
CymitQuimica, Sigma-

Aldrich[1][3]

Storage Temperature Room Temperature Sigma-Aldrich[1]

Note: Most physical properties such as melting point, boiling point, and solubility are not

experimentally determined in available literature. For a related compound, 2-Bromo-9,9-

difluoro-7-iodo-9H-fluorene, a melting point of 141-145 °C has been reported.

Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 2-Bromo-7-iodo-9H-fluorene is

not explicitly detailed in the reviewed literature. However, based on the synthesis of similar

asymmetrically 2,7-disubstituted fluorenes, a plausible synthetic route starting from the readily

available 2,7-dibromo-9H-fluorene can be proposed. This involves a selective monolithiation

followed by iodination.

Proposed Synthesis of 2-Bromo-7-iodo-9H-fluorene:

Reaction Scheme:

Detailed Experimental Protocol:
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Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask

equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is

charged with 2,7-dibromo-9H-fluorene (1.0 eq) and anhydrous tetrahydrofuran (THF).

Monolithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. To this stirred

solution, n-butyllithium (n-BuLi) (1.0 eq) is added dropwise via syringe, ensuring the internal

temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

Iodination: A solution of iodine (I₂) (1.1 eq) in anhydrous THF is prepared separately and

added dropwise to the reaction mixture at -78 °C.

Quenching and Work-up: After the addition of iodine is complete, the reaction is allowed to

warm to room temperature and stirred for an additional 2-4 hours. The reaction is then

quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate

(Na₂S₂O₃) to reduce excess iodine.

Extraction: The aqueous layer is separated, and the organic layer is washed sequentially

with saturated aqueous sodium thiosulfate, water, and brine.

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate

(Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude

product.

Purification: The crude product is purified by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-Bromo-
7-iodo-9H-fluorene.

Characterization: The structure and purity of the synthesized compound would be confirmed by

standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Synthetic Utility
The key feature of 2-Bromo-7-iodo-9H-fluorene is the differential reactivity of the two halogen

substituents. The carbon-iodine bond is significantly weaker and more reactive than the

carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for selective

functionalization at the C7 position, leaving the C2-bromo group intact for subsequent

transformations.
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This selective reactivity makes 2-Bromo-7-iodo-9H-fluorene a versatile building block for the

synthesis of complex, asymmetrically substituted fluorene derivatives. Common cross-coupling

reactions that can be selectively performed at the iodo position include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.[4]

Heck Coupling: Reaction with alkenes to form substituted alkenes.[5]

Stille Coupling: Reaction with organostannanes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The following diagram illustrates the synthetic potential of 2-Bromo-7-iodo-9H-fluorene,

highlighting the selective functionalization at the C7 position.
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Synthetic Utility of 2-Bromo-7-iodo-9H-fluorene

Selective Cross-Coupling at C7 (Iodo position)

C7-Functionalized Intermediates

2-Bromo-7-iodo-9H-fluorene

Suzuki Coupling
(Ar-B(OH)2)

Pd catalyst, base

Sonogashira Coupling
(R-C≡CH)

Pd/Cu catalyst, base

Heck Coupling
(Alkene)

Pd catalyst, base

Stille Coupling
(Ar-SnR3)

Pd catalyst

Buchwald-Hartwig
(R2NH)

Pd catalyst, base

2-Bromo-7-aryl-9H-fluorene 2-Bromo-7-(alkynyl)-9H-fluorene 2-Bromo-7-(alkenyl)-9H-fluorene 2-Bromo-7-aryl-9H-fluorene 2-Bromo-7-(amino)-9H-fluorene

Further Functionalization
at C2 (Bromo position)

Click to download full resolution via product page

Caption: Synthetic pathways from 2-Bromo-7-iodo-9H-fluorene.

Potential Applications
Given the properties of the fluorene core and the versatility of its di-halogenated nature, 2-
Bromo-7-iodo-9H-fluorene is a promising candidate for several applications:

Organic Electronics: Fluorene derivatives are well-known for their use in organic light-

emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their high fluorescence

quantum yields and good charge transport properties.[6][7] The ability to introduce different

functional groups at the C2 and C7 positions allows for the fine-tuning of the electronic and

photophysical properties of the resulting materials.[8]
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Drug Development: The fluorene scaffold is present in a number of biologically active

compounds. Halogenated aromatic compounds are common in medicinal chemistry, and the

bromo and iodo substituents can serve as handles for the introduction of various

pharmacophores.[7] Research has shown that some fluorene derivatives exhibit antifungal

and antibiofilm activity.[9]

Fluorescent Probes: The inherent fluorescence of the fluorene core makes its derivatives

suitable for the development of fluorescent probes for biological imaging.[6]

Safety and Handling
2-Bromo-7-iodo-9H-fluorene is classified as an irritant, causing skin and serious eye irritation.

[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a

lab coat, should be worn when handling this compound. All manipulations should be carried out

in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data

Sheet (MSDS) provided by the supplier.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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